molecular formula C11H20N2O2S B2511561 Methyl 4-(thiolan-3-yl)-1,4-diazepane-1-carboxylate CAS No. 2310124-59-3

Methyl 4-(thiolan-3-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B2511561
CAS No.: 2310124-59-3
M. Wt: 244.35
InChI Key: OSWDYHNBAWNYAG-UHFFFAOYSA-N
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Description

Methyl 4-(thiolan-3-yl)-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes It features a thiolane ring attached to a diazepane core, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(thiolan-3-yl)-1,4-diazepane-1-carboxylate typically involves the reaction of a thiolane derivative with a diazepane precursor. One common method includes the following steps:

    Formation of the Thiolane Ring: This can be achieved by cyclization of a suitable diene with sulfur.

    Attachment to Diazepane: The thiolane ring is then reacted with a diazepane derivative under controlled conditions to form the desired compound.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(thiolan-3-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

Methyl 4-(thiolan-3-yl)-1,4-diazepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(thiolan-3-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The thiolane ring and diazepane core can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[methyl(thiolan-3-yl)amino]acetate
  • 4-[Methyl(thiolan-3-yl)amino]benzoic acid
  • 3-[[4-(Thiolan-3-yl)piperazin-1-yl]methyl]-1,2-oxazole

Uniqueness

Methyl 4-(thiolan-3-yl)-1,4-diazepane-1-carboxylate is unique due to its specific combination of a thiolane ring and a diazepane core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 4-(thiolan-3-yl)-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2S/c1-15-11(14)13-5-2-4-12(6-7-13)10-3-8-16-9-10/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWDYHNBAWNYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCN(CC1)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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